![molecular formula C20H17N3O4S B2872848 7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 921827-14-7](/img/structure/B2872848.png)
7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives, including the compound , have been identified to possess strong anti-tumor properties . Research indicates that these compounds can be developed and utilized as anticancer agents . The specific structure of the benzofuran ring is crucial for the bioactivity, making it a potential scaffold for novel anticancer drugs.
Antibacterial Properties
Studies have shown that benzofuran compounds exhibit significant antibacterial activities . This makes them valuable in the search for new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antioxidative Applications
The antioxidative properties of benzofuran derivatives are well-documented. These compounds can be used to combat oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Anti-Viral Uses
Benzofuran derivatives have demonstrated anti-viral activities , with some compounds showing promise as therapeutic drugs for diseases like hepatitis C. This suggests that the compound could be explored for its efficacy against viral infections .
Neuroprotective Effects
Some benzofuran-2-carboxamide derivatives are known to have neuroprotective effects. They offer protection against excitotoxic neuronal cell damage and could be leads for treating neurodegenerative diseases .
Antioxidant Effects in Neurology
Further emphasizing its role in neurology, benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation in brain homogenates, suggesting a role in preventing or ameliorating neuronal damage .
Synthetic Methodology Research
The compound’s complex structure has prompted the development of novel synthetic methodologies. These methods are valuable for constructing polycyclic benzofuran compounds, which are challenging to prepare otherwise .
Quantum Tunneling in Synthesis
The construction of benzofuran rings via proton quantum tunneling is a cutting-edge area of research. This method offers high yields and fewer side reactions, beneficial for synthesizing complex benzofuran systems .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Based on the known activities of benzofuran derivatives, it can be inferred that this compound may interact with its targets to modulate their function, leading to its biological effects .
Biochemical Pathways
Given the broad range of activities associated with benzofuran derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
The known biological activities of benzofuran derivatives suggest that this compound may have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
7-methoxy-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-15-9-5-6-13-12-16(26-18(13)15)19(24)21-20-23-22-17(27-20)10-11-28-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPPUTYCGPFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide |
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